molecular formula C15H10F3N5OS B2501028 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415540-41-7

2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2501028
CAS No.: 2415540-41-7
M. Wt: 365.33
InChI Key: USXQMHYBXITNTO-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group, a thiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Coupling with Thiazole and Pyridine: The final step involves coupling the pyrimidine core with the thiazole and pyridine moieties using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the pyridine and thiazole rings, potentially leading to the formation of dihydropyridine and dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydropyridine and dihydrothiazole derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis, cell division, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-pyrimidine-4-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and stability.

    6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the thiazole and pyridine moieties, which are crucial for its specific interactions with molecular targets.

    N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the methyl group, which may influence its reactivity and pharmacokinetic properties.

Uniqueness

The uniqueness of 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide lies in its combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thiazole and pyridine moieties contribute to its ability to interact with diverse molecular targets.

Properties

IUPAC Name

2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5OS/c1-8-20-10(6-12(21-8)15(16,17)18)13(24)23-14-22-11(7-25-14)9-4-2-3-5-19-9/h2-7H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXQMHYBXITNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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